2-(2-(2-(Dibenzylamino)ethoxy)ethoxy) acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(2-(Dibenzylamino)ethoxy)ethoxy) acetic acid typically involves the reaction of dibenzylamine with ethylene oxide to form 2-(2-(Dibenzylamino)ethoxy)ethanol. This intermediate is then reacted with another equivalent of ethylene oxide to produce 2-(2-(2-(Dibenzylamino)ethoxy)ethoxy)ethanol. Finally, the compound is oxidized to form the acetic acid derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include dibenzylamine, ethylene oxide, and oxidizing agents .
Chemical Reactions Analysis
Types of Reactions: 2-(2-(2-(Dibenzylamino)ethoxy)ethoxy) acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as acidic or basic environments.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted ethers .
Scientific Research Applications
2-(2-(2-(Dibenzylamino)ethoxy)ethoxy) acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-(2-(Dibenzylamino)ethoxy)ethoxy) acetic acid involves its interaction with specific molecular targets and pathways. The dibenzylamino group is known to interact with various enzymes and receptors, potentially modulating their activity. The ethoxyethoxy bridge facilitates the compound’s ability to penetrate cellular membranes, enhancing its bioavailability and effectiveness .
Comparison with Similar Compounds
2-(2-(2-Aminoethoxy)ethoxy)acetic acid: This compound is structurally similar but lacks the dibenzylamino group.
2-(2-(2-(Dimethylamino)ethoxy)ethoxy)acetic acid: Similar structure with a dimethylamino group instead of a dibenzylamino group.
Uniqueness: 2-(2-(2-(Dibenzylamino)ethoxy)ethoxy) acetic acid is unique due to the presence of the dibenzylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in research and industrial applications .
Properties
IUPAC Name |
2-[2-[2-(dibenzylamino)ethoxy]ethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c22-20(23)17-25-14-13-24-12-11-21(15-18-7-3-1-4-8-18)16-19-9-5-2-6-10-19/h1-10H,11-17H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDYWWMWGAMKMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCOCCOCC(=O)O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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